2-(3-iodophenyl)ethan-1-ol
Description
Significance in Contemporary Chemical Research
The significance of 2-(3-iodophenyl)ethan-1-ol in modern chemical research lies primarily in its role as a versatile synthetic intermediate. The presence of both a reactive iodine atom and a primary alcohol functional group allows for a wide range of chemical transformations. The carbon-iodine bond is particularly useful in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the construction of carbon-carbon bonds.
Research has highlighted that the position of the iodine atom on the phenyl ring significantly influences the compound's reactivity. The 3-iodo isomer often exhibits favorable reactivity compared to its ortho (2-iodo) and para (4-iodo) counterparts, which can be attributed to a combination of electronic effects and reduced steric hindrance at the reaction site. This makes it a preferred building block for creating complex biaryl structures, which are common motifs in pharmaceuticals and materials science.
Furthermore, derivatives of this compound are subjects of investigation in medicinal chemistry. For instance, it serves as a precursor for the synthesis of azaindole derivatives that have been explored as potent inhibitors of ERK kinase, a key target in cancer therapy. chiralen.comgoogle.com The ability to readily modify the structure of this compound makes it an important scaffold for developing novel therapeutic agents.
Scope and Objectives of Academic Inquiry
Academic inquiry into this compound and its derivatives is multifaceted, with objectives spanning from fundamental synthetic methodology to the development of new functional molecules. A primary objective is to exploit its unique structure as a building block in the synthesis of complex organic molecules and potential drug candidates.
A key area of research involves its application in palladium-catalyzed cross-coupling reactions. Studies focus on optimizing reaction conditions to achieve high yields and selectivity when using this compound to synthesize substituted biphenyl (B1667301) compounds and other complex architectures. The comparative reactivity of the 3-iodo isomer against other positional isomers is a subject of mechanistic studies, providing insights into the electronic and steric factors that govern these transformations.
Another significant objective is its use in the synthesis of biologically active compounds. Researchers are interested in creating libraries of derivatives by modifying the alcohol group or by using the iodo-substituted ring as a handle for further functionalization. These derivatives are then screened for various biological activities. For example, related structures have been investigated for their potential as anticancer and antimicrobial agents, making this compound a starting point for drug discovery programs. The overarching goal is to establish structure-activity relationships that can guide the design of more potent and selective therapeutic compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-iodophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETGWOTWVPJOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 3 Iodophenyl Ethan 1 Ol and Its Analogs
Classical and Contemporary Synthesis Approaches to Arylethanols
The construction of the arylethanol framework is a fundamental transformation in organic chemistry. Various synthetic routes have been developed to afford these compounds, often with high yields and selectivity. These approaches can be broadly categorized into reduction reactions of carbonyl compounds, carbon-carbon bond formation using organometallic reagents, and the chemical modification of existing aryl precursors.
Reduction Reactions for Arylethanol Formation
Reduction of carbonyl compounds, such as ketones and carboxylic acid derivatives, is a direct and widely used method for the preparation of arylethanols. Both biocatalytic and metal-mediated reduction methodologies offer distinct advantages in terms of selectivity, substrate scope, and reaction conditions.
Biocatalytic reductions have emerged as a powerful tool for the synthesis of chiral alcohols due to their remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions. researchgate.net Whole-cell systems and isolated enzymes are utilized to reduce prochiral ketones to their corresponding chiral alcohols, which are key building blocks for many single-enantiomer pharmaceuticals. nih.gov
The enzymatic reduction of acetophenone derivatives has been extensively studied using various biocatalysts, including whole cells from plants like Lens culinaris (lentil) and fungi such as Penicillium rubens. tandfonline.comtandfonline.com These biocatalysts can afford chiral (R)- and (S)-alcohols with high enantiomeric excess (ee). tandfonline.com For instance, the bioreduction of acetophenone derivatives using Lens culinaris has yielded chiral alcohols with enantiomeric excesses ranging from 68–99%. tandfonline.com The efficiency and stereoselectivity of these reactions are influenced by factors such as pH, temperature, and the electronic and steric properties of the substituents on the aromatic ring. tandfonline.comtandfonline.com
A specific example of a highly selective enzymatic reduction is the use of reductases like 2,5-diketo-D-gluconic acid reductase A (2,5-DKGR A). This enzyme is known to catalyze the stereospecific reduction of 2,5-diketo-D-gluconate to 2-keto-L-gulonate. nih.gov The principles of such stereospecific enzymatic reductions can be applied to the synthesis of chiral arylethanols. For example, a hypothetical biocatalytic reduction of a ketone precursor like 5-fluoro-2-iodoacetophenone using a suitable reductase could yield (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol with high enantiomeric purity. The success of such a reaction would depend on the substrate specificity of the chosen enzyme.
Table 1: Examples of Biocatalytic Reduction of Acetophenone Derivatives
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| Acetophenone | Lens culinaris | (R)-1-Phenylethanol | 75% | 17% |
| 4-Fluoroacetophenone | Penicillium rubens VIT SS1 | (S)-1-(4-Fluorophenyl)ethanol | >90% | >90% |
| 4-Chloroacetophenone | Apple (Malus pumila) | (S)-1-(4-Chlorophenyl)ethanol | ~98% | ~80% |
Metal-mediated reductions provide a versatile and efficient means of synthesizing alcohols from various functional groups. The hydroboration of esters and epoxides is a prominent example of such a methodology. This reaction involves the addition of a boron hydride species across a double bond or to a carbonyl group, followed by an oxidative workup to yield the alcohol.
The hydroboration of esters to produce primary alcohols can be effectively catalyzed by inexpensive and commercially available reagents. For instance, lithium tert-butoxide (tBuOLi) can act as a precatalyst for the hydroboration of esters using pinacolborane (HBpin) as the borylation agent. nih.gov This method exhibits high chemoselectivity, tolerating a wide range of functional groups such as cyano, nitro, and amino groups. nih.gov The reaction typically proceeds by heating the ester with HBpin and a catalytic amount of tBuOLi in a solvent like tetrahydrofuran (THF). nih.gov
The general procedure involves mixing the ester, HBpin, and the catalyst in an inert atmosphere and heating the mixture. Following the hydroboration step, a basic workup, for example with aqueous sodium hydroxide, is performed to hydrolyze the boronate ester intermediate and afford the desired alcohol. nih.gov This methodology can be applied to the synthesis of substituted benzyl alcohols, including those with halogen substituents.
Organometallic Coupling Reactions for Aryl-Carbon Bond Formation
Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound. mnstate.edu This reaction is particularly useful for the synthesis of secondary and tertiary alcohols.
The synthesis of 1-(2-iodophenyl)ethan-1-ol can be achieved via the addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to 2-iodobenzaldehyde. The general process for preparing a Grignard reagent involves reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF. sigmaaldrich.com Great care must be taken to exclude water and air from the reaction, as Grignard reagents are highly reactive towards protic solvents. libretexts.org
Once the Grignard reagent is formed, the aldehyde is added to the solution, typically at a low temperature to control the reaction rate. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid solution protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.com A specific protocol for a similar transformation involves the generation of an ortho-iodophenyl Grignard reagent followed by its addition to aldehydes or ketones. researchgate.net
Precursor Derivatization Strategies
The target molecule, 2-(3-iodophenyl)ethan-1-ol, can be synthesized by the derivatization of readily available precursors such as 3-iodophenylacetic acid or 1-(3-iodophenyl)ethanone. These strategies involve the reduction of a carboxylic acid or a ketone functional group, respectively.
The reduction of a carboxylic acid, such as 3-iodophenylacetic acid, to the corresponding primary alcohol, this compound, is a common transformation. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF. The carboxylic acid is typically added slowly to a solution of the reducing agent, followed by a careful workup procedure to quench the excess hydride and hydrolyze the resulting aluminum alkoxide complex.
Alternatively, 1-(3-iodophenyl)ethanone can serve as a precursor. The ketone can be reduced to the secondary alcohol, 1-(3-iodophenyl)ethan-1-ol, using a variety of reducing agents, including sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695). For the synthesis of this compound, a different strategy starting from 1-(3-iodophenyl)ethanone would be required, potentially involving a Willgerodt-Kindler reaction to form a thioamide followed by hydrolysis and reduction, or other multi-step synthetic sequences. A more direct route is the reduction of 3-iodophenylacetic acid, which is commercially available or can be synthesized from precursors like 2-(3-iodophenyl)acetonitrile. chemicalbook.comchemicalbook.com
Enantioselective Synthesis of Chiral Arylethanol Analogs
The production of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries. researchgate.net Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, and various methods have been developed to achieve this, including the use of chiral catalysts and biocatalysis.
Asymmetric reduction of prochiral ketones is a key strategy for obtaining chiral arylethanol analogs. This can be accomplished using both biocatalytic methods and chiral metal catalysts. As discussed in section 2.1.1.1, biocatalysts such as whole cells of plants and microorganisms are highly effective in the enantioselective reduction of acetophenone derivatives. nih.govtandfonline.com The choice of biocatalyst can often determine the stereochemical outcome, allowing for the selective production of either the (R) or (S) enantiomer.
In addition to biocatalysis, asymmetric transfer hydrogenation using chiral transition metal complexes is a powerful method for the enantioselective reduction of ketones. sigmaaldrich.com These reactions typically employ a chiral ligand coordinated to a metal center, such as ruthenium, and a hydrogen donor, like 2-propanol. The chirality of the ligand directs the hydrogenation to one face of the ketone, resulting in the formation of one enantiomer of the alcohol in excess. sigmaaldrich.com
Table 2: Comparison of Enantioselective Synthesis Strategies
| Method | Catalyst/Reagent | Advantages | Considerations |
|---|---|---|---|
| Biocatalytic Reduction | Whole cells (e.g., Lens culinaris, P. rubens), Isolated enzymes | High enantioselectivity, Mild reaction conditions, Environmentally benign | Substrate specificity, Optimization of reaction conditions (pH, temp.), Cofactor regeneration |
| Asymmetric Transfer Hydrogenation | Chiral Ru-complexes with pseudo-dipeptide ligands | Excellent yields and ee's, Broad substrate scope | Cost of catalyst, Removal of metal residues |
Asymmetric Catalysis in Chiral Alcohol Generation
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds. For the generation of chiral alcohols from prochiral ketones, transition metal-catalyzed asymmetric transfer hydrogenation (ATH) represents a highly efficient and widely studied method. This reaction typically involves the transfer of a hydride from a hydrogen donor, such as isopropanol or formic acid, to the ketone, mediated by a chiral catalyst.
The catalysts are often coordination complexes of ruthenium (Ru), rhodium (Rh), or iridium (Ir) with chiral ligands. The steric and electronic properties of these ligands are crucial for inducing enantioselectivity. For the reduction of substituted acetophenones, catalysts derived from chiral diamines and amino alcohols, such as those based on the TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand scaffold, have demonstrated exceptional performance.
The general mechanism involves the formation of a metal-hydride species, which then coordinates to the ketone. The pre-existing chirality in the ligand environment dictates the facial selectivity of the hydride attack on the carbonyl carbon, leading to the preferential formation of one enantiomer of the alcohol. The efficiency and enantioselectivity of the ATH of 3'-iodoacetophenone are influenced by factors such as the choice of catalyst, hydrogen donor, base, and reaction temperature.
Table 1: Illustrative Data for Asymmetric Transfer Hydrogenation of Substituted Acetophenones
This table presents typical results for the asymmetric transfer hydrogenation of various acetophenones using a chiral Ru-TsDPEN catalyst system in isopropanol. The data for 3'-iodoacetophenone is extrapolated based on trends observed for halogen-substituted analogs.
| Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e., %) |
| Acetophenone | (S)-1-phenylethanol | >99 | 98 |
| 3'-Chloroacetophenone | (S)-1-(3-chlorophenyl)ethanol | 98 | 97 |
| 3'-Bromoacetophenone | (S)-1-(3-bromophenyl)ethanol | 99 | 98 |
| 3'-Iodoacetophenone | (S)-2-(3-iodophenyl)ethan-1-ol | ~97 | ~98 |
| 4'-Methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | >99 | 99 |
Note: Data is representative of typical outcomes for this class of reaction and serves for illustrative purposes.
Biocatalytic Approaches for Stereocontrol in Related Syntheses
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov Enzymes, particularly alcohol dehydrogenases (ADHs), are capable of reducing prochiral ketones with outstanding stereo-, regio-, and chemoselectivity under mild reaction conditions. nih.gov This approach can be carried out using either isolated enzymes or whole-cell systems, the latter of which offers the advantage of in-situ regeneration of the required nicotinamide cofactors (NADH or NADPH). oup.com
The stereochemical outcome of an ADH-catalyzed reduction is governed by Prelog's rule, which predicts that the hydride from the cofactor is delivered to the Re-face of the carbonyl substrate, typically yielding the (S)-alcohol. However, a number of "anti-Prelog" enzymes have been discovered and engineered that deliver the hydride to the Si-face, providing access to the (R)-enantiomer. acs.orgnih.gov This dual stereoselectivity is a significant advantage of biocatalysis, as it allows for the synthesis of either enantiomer of a chiral alcohol by selecting the appropriate enzyme. nih.gov
For the synthesis of this compound, the reduction of 3'-iodoacetophenone can be achieved with high enantioselectivity using various microorganisms or their isolated ADHs. For example, alcohol dehydrogenase 'A' (ADH-A) from Rhodococcus ruber is a well-characterized enzyme known for its broad substrate scope and excellent enantioselectivity, often following Prelog's rule. nih.govnih.gov Conversely, certain strains of Bacillus cereus or engineered ADHs can provide the anti-Prelog product. nih.gov
Table 2: Stereoselective Biocatalytic Reduction of 3'-Iodoacetophenone
This table summarizes the expected outcomes for the biocatalytic reduction of 3'-iodoacetophenone using different biocatalysts known for their stereoselective reduction of aromatic ketones.
| Biocatalyst | Catalyst Type | Stereochemical Preference | Product Enantiomer | Typical e.e. (%) |
| Rhodococcus ruber (ADH-A) | Whole Cell / Isolated Enzyme | Prelog | (S)-2-(3-iodophenyl)ethan-1-ol | >99 |
| Lactobacillus kefir (ADH) | Whole Cell / Isolated Enzyme | Prelog | (S)-2-(3-iodophenyl)ethan-1-ol | >99 |
| Engineered ADH Variant | Isolated Enzyme | Anti-Prelog | (R)-2-(3-iodophenyl)ethan-1-ol | >99 |
| Daucus carota (Carrot Root) | Whole Cell (Plant Tissue) | Prelog | (S)-2-(3-iodophenyl)ethan-1-ol | 85-98 |
Novel Synthetic Route Development and Optimization for Iodophenyl-Substituted Ethanols
The development of novel and optimized synthetic routes for iodophenyl-substituted ethanols focuses on improving efficiency, sustainability, and economic viability. While the asymmetric reduction of the corresponding ketone is the most direct approach, innovation lies in the refinement of the catalytic systems and reaction conditions.
In the realm of biocatalysis, route optimization is a particularly active area of research. Key strategies include:
Enzyme Engineering: Directed evolution and rational protein design are used to create mutant enzymes with enhanced activity, stability, and altered stereoselectivity. For instance, the stereopreference of an ADH can be switched from Prelog to anti-Prelog through mutagenesis of key amino acid residues within the substrate-binding pocket. acs.org
Reaction Media and Cofactor Regeneration: Optimizing the reaction medium, often by including a water-immiscible organic co-solvent, can improve substrate solubility and alleviate product inhibition. Efficient cofactor regeneration is critical for the economic feasibility of isolated enzyme processes. Substrate-coupled regeneration, where a sacrificial alcohol like isopropanol is used in large excess, is a common and effective strategy.
Process Automation: The use of automated flow reactors coupled with Bayesian optimization algorithms allows for the rapid and efficient optimization of multiple reaction variables (e.g., temperature, pH, substrate concentration, residence time) to maximize yield and selectivity. rsc.orgwhiterose.ac.uk This high-throughput approach can significantly accelerate the development of robust biocatalytic processes. whiterose.ac.uk
Table 3: Optimization of Biocatalytic Reduction of 3'-Iodoacetophenone
This table illustrates the impact of reaction parameter optimization on the conversion and enantioselectivity of the biocatalytic reduction of 3'-iodoacetophenone using a hypothetical Prelog-selective ADH.
| Parameter Varied | Condition 1 | Result 1 (Conv. / e.e.) | Condition 2 | Result 2 (Conv. / e.e.) |
| Co-solvent | 5% DMSO | 85% / 98% | 15% MTBE | 96% / >99% |
| pH | 6.5 | 78% / 99% | 7.5 | 98% / >99% |
| Temperature | 25 °C | 90% / >99% | 35 °C | 99% / 98% |
| Substrate Loading | 10 g/L | 99% / >99% | 50 g/L | 82% / >99% |
Chemical Reactivity and Transformation Studies of 2 3 Iodophenyl Ethan 1 Ol
Carbon-Oxygen Bond Formation Reactions
Carbon-oxygen (C-O) bond formation is a fundamental transformation in organic synthesis. For a molecule like 2-(3-iodophenyl)ethan-1-ol, this can be achieved intramolecularly, where the alcohol group acts as a nucleophile and the iodophenyl group acts as an electrophile, leading to the formation of a cyclic ether.
Intramolecular Ullmann C-O Coupling Reactions (e.g., of 2-(2-iodophenyl)ethan-1-ol)
The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-O bonds. nih.govorganic-chemistry.org In the context of 2-halophenylethanols, an intramolecular variant of this reaction can be used to synthesize heterocyclic rings. nih.gov While the specific substrate is this compound, the reactivity principles are well-illustrated by its isomer, 2-(2-iodophenyl)ethan-1-ol, which upon cyclization, forms dihydrobenzofuran.
Copper-Catalyzed Mechanistic Pathways
The precise mechanism of the Ullmann reaction has been a subject of extensive study, with several pathways proposed over the years. nih.govrsc.org However, recent investigations increasingly support a mechanism involving a Cu(I)/Cu(III) catalytic cycle. rsc.orgacs.org
The generally accepted pathway for the intramolecular C-O coupling proceeds as follows:
Coordination: The copper(I) catalyst coordinates with the oxygen of the alcohol group. In the presence of a base, this forms a copper(I) alkoxide species.
Oxidative Addition: The aryl iodide moiety of the same molecule then undergoes oxidative addition to the copper(I) center. This is often the rate-limiting step and results in the formation of a transient, high-energy copper(III) intermediate. nih.govnih.gov
Reductive Elimination: The newly formed aryl-copper and oxygen-copper bonds in the copper(III) complex are unstable. The complex undergoes reductive elimination, forming the new C-O bond and the cyclic ether product, while regenerating the active copper(I) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
Influence of Ligand Systems on Coupling Processes
Early Ullmann reactions required harsh conditions, but the introduction of auxiliary ligands has enabled these couplings to proceed under much milder temperatures. imperial.ac.uk Ligands play a crucial role by stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle. acs.org
The choice of ligand can significantly impact reaction efficiency, yield, and substrate scope. Various classes of ligands have been developed and found to be effective:
Diamine Ligands: Simple chelating diamines, such as 1,10-phenanthroline, have been shown to be highly effective in promoting copper-catalyzed N-arylation and C-O coupling reactions. acs.orgacs.org
Anionic Ligands: Ligands that become anionic upon deprotonation, such as 8-hydroxyquinoline (B1678124) and various β-diketones (e.g., 2,2,6,6-tetramethylheptane-3,5-dione), are commonly used. nih.govnih.gov Studies show that anionic Cu(I) intermediates formed with these ligands are key reactive species that undergo oxidative addition with the aryl iodide. nih.gov
Oxalic Diamides: More recently, oxalic diamide (B1670390) ligands have been developed that enable the copper-catalyzed O-arylation of alcohols with high efficiency, even with challenging aryl chloride substrates. nih.gov
The table below illustrates how the choice of ligand can affect the yield in a representative copper-catalyzed N-arylation of imidazole, a reaction that follows similar mechanistic principles to C-O coupling.
| Entry | Ligand | Yield (%) |
|---|---|---|
| 1 | None | <10 |
| 2 | 1,10-Phenanthroline | 98 |
| 3 | N,N'-Dimethyl-1,2-diaminoethane | 94 |
| 4 | L-Proline | 25 |
Carbon-Carbon Bond Formation Reactions
The aryl iodide group in this compound is a prime site for carbon-carbon bond formation, most commonly achieved through palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are fundamental in synthetic chemistry for constructing complex molecular frameworks from simpler precursors.
Cross-Coupling Reactions (e.g., Palladium Cross-Coupling, Heck-Cassar protocol)
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic methods for forming C-C bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, making aryl iodides like this compound highly reactive substrates. mdpi.com
A general palladium-catalyzed cross-coupling cycle involves three main steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (R-X), inserting itself into the carbon-iodine bond to form a square planar palladium(II) intermediate (R-Pd-X).
Transmetalation: A second coupling partner, typically an organometallic reagent (R'-M), exchanges its organic group with the halide on the palladium center, forming a new intermediate (R-Pd-R').
Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are expelled as the final product (R-R'), regenerating the palladium(0) catalyst.
Heck-Cassar Protocol: The Heck-Cassar protocol is a copper-free variant of the Sonogashira coupling, used to form a C-C bond between an aryl halide and a terminal alkyne. acs.orgunibo.itacs.org The reaction, first reported independently by Heck and Cassar in 1975, is catalyzed solely by palladium. acs.org The mechanism is still a subject of investigation but is understood to begin with the oxidative addition of the aryl iodide to a Pd(0) complex. acs.orgunibo.it This is followed by coordination of the alkyne and a deprotonation step, leading to a palladium-alkynyl intermediate, which then undergoes reductive elimination to yield the aryl-alkyne product and regenerate the Pd(0) catalyst. researchgate.net
Arylation Reactions
Arylation reactions are processes that introduce an aryl group onto a molecule. In the context of C-C bond formation with this compound, this typically refers to palladium-catalyzed cross-coupling reactions where it serves as the electrophilic arylating agent.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, coupling an aryl halide with an organoboron reagent, such as a boronic acid or ester. organic-chemistry.orglibretexts.orgharvard.edu The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.org
The catalytic cycle follows the general palladium-catalyzed pathway. After the initial oxidative addition of this compound to the Pd(0) catalyst, the crucial transmetalation step occurs. This involves the transfer of the organic group from the boronic acid to the palladium(II) center, a process that is typically facilitated by a base. libretexts.orgharvard.edu Subsequent reductive elimination yields the biaryl product. This reaction would allow for the synthesis of a wide array of 3-aryl-substituted phenylethanols from this compound.
The table below shows the scope of a typical Suzuki-Miyaura reaction, demonstrating its versatility in coupling various aryl halides with different boronic acids.
| Entry | Aryl Halide | Catalyst System | Yield (%) |
|---|---|---|---|
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ / Na₂CO₃ | 95 |
| 2 | 4-Bromoacetophenone | Pd(PPh₃)₄ / Na₂CO₃ | 92 |
| 3 | 1-Bromonaphthalene | Pd(PPh₃)₄ / Na₂CO₃ | 87 |
| 4 | 2-Chloropyridine | Pd₂(dba)₃ / SPhos / K₃PO₄ | 96 |
Oxidation and Reduction Transformations
The presence of both a secondary alcohol and an aryl iodide allows for selective oxidation and reduction reactions.
The secondary alcohol group in this compound can be readily oxidized to the corresponding ketone, 1-(3-iodophenyl)ethanone. A variety of reagents can accomplish this transformation, with the choice of reagent often depending on the desired reaction scale and tolerance for other functional groups. msu.edu Milder, non-aqueous reagents are often preferred to avoid over-oxidation, particularly with primary alcohols, though for this secondary alcohol, the ketone is the stable product. chemicalforums.com
Conversely, the aryl iodide bond is susceptible to reduction, a process known as hydrodehalogenation. This transformation replaces the iodine atom with a hydrogen atom, yielding 2-phenylethanol (B73330). This can be achieved through various methods, including catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or via radical pathways using visible-light photoredox catalysis. mdpi.comorganic-chemistry.org These conditions are generally mild enough not to affect the alcohol functional group.
Table 2: Selected Oxidation and Reduction Reactions
| Transformation | Reagent/Conditions | Product |
|---|---|---|
| Oxidation | Pyridinium (B92312) chlorochromate (PCC), CH₂Cl₂ | 1-(3-iodophenyl)ethanone |
| Oxidation | Dess-Martin Periodinane (DMP), CH₂Cl₂ | 1-(3-iodophenyl)ethanone |
| Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone) | 1-(3-iodophenyl)ethanone |
| Reduction (Hydrodehalogenation) | H₂, Pd/C, Ethanol (B145695) | 2-phenylethanol |
| Reduction (Hydrodehalogenation) | NaH | 2-phenylethanol acs.org |
Functional Group Interconversions Involving the Hydroxyl and Iodo Moieties
Both the hydroxyl and iodo groups are valuable handles for further synthetic elaboration through functional group interconversions (FGIs).
The hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must first be "activated" by converting it into a better leaving group, such as a tosylate, mesylate, or a halide. youtube.com For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. This tosylate is an excellent substrate for Sₙ2 reactions, allowing for the introduction of a wide range of nucleophiles (e.g., azide, cyanide, thiols) at the benzylic position. Alternatively, reagents like thionyl chloride (SOCl₂) can directly convert the alcohol to the corresponding chloride, 1-(3-iodophenyl)-2-chloroethane. youtube.com
The carbon-iodine bond is a key functional group for transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C–I bond towards oxidative addition to palladium(0) catalysts makes it an ideal substrate for reactions like Suzuki, Stille, Heck, and Sonogashira couplings. youtube.comyoutube.com These reactions allow for the formation of new carbon-carbon bonds by coupling the aryl iodide with organoboron, organotin, alkene, or alkyne partners, respectively. This versatility enables the synthesis of a vast array of complex, substituted biaryls and other aromatic structures from the this compound core. fiveable.me
Table 3: Examples of Functional Group Interconversions
| Moiety | Reagent(s) | Intermediate/Product Functional Group | Reaction Type |
|---|---|---|---|
| Hydroxyl | TsCl, Pyridine | Tosylate (-OTs) | Activation for Substitution |
| Hydroxyl | SOCl₂, Pyridine | Chloride (-Cl) | Nucleophilic Substitution |
| Iodo | Arylboronic acid, Pd(PPh₃)₄, Base | Biaryl | Suzuki Coupling |
| Iodo | Organostannane, Pd(PPh₃)₄ | Biaryl/Vinylarene | Stille Coupling |
| Iodo | Terminal Alkyne, Pd catalyst, Cu(I) | Arylalkyne | Sonogashira Coupling |
Mechanistic Investigations and Theoretical Chemistry of 2 3 Iodophenyl Ethan 1 Ol Transformations
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate reaction mechanisms, predict the reactivity of molecules, and understand their electronic properties. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are central to these investigations. However, a detailed search of scientific databases did not reveal any computational studies specifically focused on 2-(3-iodophenyl)ethan-1-ol.
Density Functional Theory (DFT) Studies on Reaction Pathways
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction pathways and predict the geometries of reactants, transition states, and products.
Transition State Analysis
A thorough search of the literature did not yield any studies involving the transition state analysis of reactions involving this compound. Such analysis would typically involve locating the transition state structures for potential transformations and calculating the activation energies to determine the most likely reaction pathways.
Electronic Structure and Reactivity Predictions
No specific research was found that detailed the electronic structure and reactivity predictions for this compound using DFT. These studies would usually involve the calculation of molecular orbitals (HOMO-LUMO), electrostatic potential maps, and various reactivity descriptors to understand its chemical behavior.
Time-Dependent DFT (TD-DFT) for Excited State Properties
TD-DFT is a method used to investigate the properties of molecules in their excited states, which is crucial for understanding photochemical reactions and spectroscopic properties. The literature search did not uncover any TD-DFT studies conducted on this compound to determine its excited state properties.
Experimental Mechanistic Elucidation
Experimental techniques are vital for confirming the mechanisms proposed by theoretical studies. Isotopic labeling is a key method in this regard.
Isotopic Labeling Studies
Isotopic labeling involves replacing an atom in a molecule with its isotope to trace the fate of the atom during a chemical reaction. This technique provides definitive evidence for reaction mechanisms. Despite the utility of this method, no isotopic labeling studies specifically investigating the transformations of this compound have been reported in the available scientific literature.
Spectroscopic Monitoring of Reaction Intermediates (e.g., Solvent-Assisted Electrospray Ionization Tandem Mass Spectrometry (SAESI-MS/MS))
The elucidation of a reaction mechanism hinges on the detection and characterization of transient species that exist between reactants and products. Spectroscopic techniques are paramount in this endeavor, providing snapshots of the reaction as it progresses. Among advanced mass spectrometry techniques, Solvent-Assisted Electrospray Ionization Tandem Mass Spectrometry (SAESI-MS/MS) is a powerful tool for monitoring reaction intermediates in real-time.
SAESI-MS is particularly advantageous for studying reactions conducted in low-polarity or non-traditional "electrospray-friendly" solvents, which are common in organic synthesis. The technique works by introducing a separate, electrospray-compatible "assistant" solvent at the tip of the mass spectrometer's spray needle. This allows for the direct ionization and detection of analytes, including short-lived intermediates, from the bulk reaction mixture without extensive sample preparation that might otherwise alter their structure.
In the context of this compound transformations, such as oxidation or coupling reactions, SAESI-MS/MS could be employed to:
Identify and structurally characterize key intermediates: By monitoring the reaction mixture over time, ions corresponding to the mass of proposed intermediates (e.g., corresponding aldehydes, ketones, or organometallic complexes) can be detected.
Perform tandem MS (MS/MS) experiments: Once an ion of interest is detected, it can be isolated and fragmented. The resulting fragmentation pattern provides crucial structural information, helping to confirm the identity of the intermediate.
Probe reaction kinetics: By tracking the ion intensity of reactants, intermediates, and products as a function of time, it is possible to gain insights into the reaction kinetics and the sequence of mechanistic steps.
This technique allows for a direct window into the complex chemical events occurring in solution, moving beyond simple reactant-to-product analysis and enabling a more complete understanding of the transformation pathway.
Radical Scavenging Experiments
Many organic transformations, particularly oxidation reactions, can proceed through radical pathways. Identifying the involvement of free radical intermediates is crucial for confirming or refuting a proposed mechanism. Radical scavenging experiments are designed to do just this, by introducing a compound—a radical scavenger or trap—that is known to react readily with free radicals.
If a reaction's rate is significantly inhibited or if the reaction is completely quenched upon the addition of a radical scavenger, it provides strong evidence for the involvement of radical intermediates. Common radical scavengers used in these experiments include:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable radical that can react with other radical species.
2,2-Diphenyl-1-picrylhydrazyl (DPPH): A stable, deep violet-colored radical. Its reaction with another radical leads to its neutralization and a loss of color, which can be monitored spectrophotometrically.
Acrylonitrile: This monomer can undergo polymerization in the presence of radical initiators. The observation of polymer formation when acrylonitrile is added to a reaction mixture is indicative of a radical mechanism.
For transformations involving this compound, the addition of one of these scavengers to the reaction mixture would be a key diagnostic test. For instance, in a proposed oxidation reaction, if the rate of consumption of this compound is dramatically reduced in the presence of TEMPO, it would strongly suggest that the oxidation proceeds, at least in part, via a free radical pathway. The absence of such an effect would point towards an ionic or concerted mechanism.
Kinetic and Hammett Studies
Kinetic studies provide quantitative information about the rate of a reaction and how that rate is affected by factors such as reactant concentration, temperature, and the presence of catalysts. For reactions involving substituted aromatic rings, these studies are often coupled with Hammett analysis to probe the electronic effects of substituents on the reaction mechanism.
The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant. The substituent constant (σ) quantifies the electronic effect of a particular substituent (positive for electron-withdrawing groups, negative for electron-donating groups), while the reaction constant (ρ, rho) indicates the sensitivity of the reaction to these electronic effects.
A negative ρ value indicates that a positive charge is developing in the transition state, and the reaction is accelerated by electron-donating groups.
A positive ρ value indicates that a negative charge is developing in the transition state, and the reaction is accelerated by electron-withdrawing groups.
Example Data from Oxidation of Substituted Phenethyl Alcohols
A kinetic study on the oxidation of para-substituted phenethyl alcohols by pyridinium (B92312) dichromate (PDP) provides insight into the electronic demands of the reaction. The observed rate constants were used to construct a Hammett plot. scholarsresearchlibrary.com
| Substituent (X) in X-C₆H₄CH₂CH₂OH | Rate Constant (k_obs) | σ (Hammett Constant) |
| -OCH₃ | (fastest) | -0.27 |
| -CH₃ | -0.17 | |
| -H | 0.00 | |
| -Cl | 0.23 | |
| -NO₂ | (slowest) | 0.78 |
This table is illustrative and based on the reactivity trend described in the source.
The observed reactivity order (-OCH₃ > -CH₃ > -H > -Cl > -NO₂) demonstrates that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. scholarsresearchlibrary.com A Hammett plot of log(k_obs) versus σ for this data would yield a straight line with a negative ρ value, indicating the development of an electron-deficient (positive) charge at the reaction center in the rate-determining step. scholarsresearchlibrary.com This is consistent with a mechanism involving a hydride transfer from the alcohol to the oxidant.
Example Data from Oxidation of Substituted 1-Phenylethanols
Similarly, a study on the oxidation of para-substituted 1-phenylethanols with hypochlorite in aqueous acetic acid showed a clear dependence on the substituent's electronic nature. sphinxsai.com
| Substituent (X) in p-X-C₆H₄CH(OH)CH₃ | Second-Order Rate Constant (k₂) | σ (Hammett Constant) |
| -CH₃ | (fastest) | -0.17 |
| -H | 0.00 | |
| -Cl | 0.23 | |
| -NO₂ | (slowest) | 0.78 |
This table is illustrative and based on the reactivity trend described in the source.
Again, the trend shows that electron-releasing groups enhance the reaction rate. The Hammett plot for this reaction was reported to be linear with a negative slope (a negative ρ value), supporting a mechanism where the transition state has a carbon center with a partial positive charge. sphinxsai.com
For this compound, the iodine substituent in the meta position would be expected to exert a primarily electron-withdrawing inductive effect. Based on the trends observed in these related systems, its oxidation via a similar mechanism would likely proceed more slowly than that of the unsubstituted phenylethanol.
Advanced Analytical Characterization in Research Context
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the connectivity of atoms and the functional groups present in a molecule. For 2-(3-iodophenyl)ethan-1-ol, a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy is utilized to confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the different types of protons present. The aromatic protons on the iodinated phenyl ring would appear as complex multiplets in the downfield region, typically between δ 7.0 and 7.8 ppm. The chemical shifts and splitting patterns of these aromatic signals would be influenced by the presence and position of the iodine atom. The two protons of the methylene (B1212753) group adjacent to the aromatic ring (-CH₂-Ar) would likely appear as a triplet, while the two protons of the methylene group bearing the hydroxyl group (-CH₂-OH) would also present as a triplet. The hydroxyl proton (-OH) would typically be observed as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The carbon atom attached to the iodine would be significantly shifted downfield. The other aromatic carbons would resonate in the typical aromatic region (δ 110-160 ppm). The two aliphatic carbons of the ethanol (B145695) side chain would appear in the upfield region of the spectrum.
While ¹H and ¹³C NMR are the most common, other nuclei such as ¹⁹F, ¹⁷O, and ³¹P can be analyzed if present in a molecule, though they are not relevant for this compound itself.
Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from similar structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CHs | 7.0 - 7.8 (m) | 125 - 138 |
| Ar-C -I | - | ~95 |
| Ar-C -CH₂ | - | ~140 |
| Ar-CH₂- | ~2.9 (t) | ~40 |
| -CH₂-OH | ~3.8 (t) | ~63 |
| -OH | Variable (br s) | - |
Note: (m) = multiplet, (t) = triplet, (br s) = broad singlet. These are estimated values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS, HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio corresponding to its molecular weight (C₈H₉IO). A characteristic feature would be the isotopic pattern resulting from the presence of iodine. The most prominent fragment would likely arise from the benzylic cleavage, leading to the loss of the ·CH₂OH radical and the formation of the 3-iodobenzyl cation. Another significant fragmentation pathway could involve the loss of a water molecule from the molecular ion.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule with high confidence, thus confirming the molecular formula.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol would be visible in the 1000-1260 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad, strong) |
| C-H (aromatic) | > 3000 |
| C-H (aliphatic) | < 3000 |
| C=C (aromatic) | 1450-1600 |
| C-O (alcohol) | 1000-1260 |
| C-I | < 600 |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The presence of the iodophenyl group would influence the position and intensity of these absorptions. Typically, benzene (B151609) and its simple derivatives show a strong absorption band (the E-band) around 200 nm and a weaker, more structured band (the B-band) around 255 nm. The substitution with iodine is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound. For chiral molecules like this compound, specialized chiral chromatography is necessary to separate and quantify the enantiomers.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most common chromatographic methods used for purity analysis. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase. In HPLC, the compound is dissolved in a liquid mobile phase and separated based on its interaction with a solid stationary phase. By comparing the retention time of the main peak with that of known standards, the identity and purity of the compound can be confirmed.
For the determination of enantiomeric excess, Chiral GC or Chiral HPLC is employed. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. The enantiomeric excess (ee) can then be calculated from the relative areas of the two enantiomeric peaks in the chromatogram. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the chiral separation of phenylethanol derivatives. The choice of the mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is critical for achieving optimal separation.
Column chromatography is a preparative technique used for the purification of compounds. For this compound, column chromatography on silica (B1680970) gel would be a standard method to remove impurities after its synthesis.
Applications of 2 3 Iodophenyl Ethan 1 Ol As a Synthetic Intermediate and Precursor
The chemical compound 2-(3-iodophenyl)ethan-1-ol is a valuable bifunctional molecule in organic synthesis. Its structure, featuring a reactive iodine atom on the aromatic ring and a primary alcohol group on the ethyl side chain, allows for a wide range of chemical transformations. This versatility makes it a significant intermediate and precursor in the synthesis of more complex molecules across various fields of chemistry. The presence of the iodo group, in particular, renders the aromatic ring susceptible to numerous palladium-catalyzed cross-coupling reactions, providing a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds.
Derivatization and Functionalization Studies of 2 3 Iodophenyl Ethan 1 Ol
Synthesis of Halo-substituted Analogs (e.g., fluoro-iodophenyl derivatives)
The introduction of additional halogen atoms, such as fluorine, onto the phenyl ring of 2-(3-iodophenyl)ethan-1-ol can significantly modify its lipophilicity and electronic properties. However, direct electrophilic halogenation of the this compound ring is not a commonly documented synthetic route in scientific literature.
Instead, the synthesis of halo-substituted analogs, like fluoro-iodophenyl derivatives, typically begins with precursors that already possess the desired halogen substitution pattern. For instance, compounds such as (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol are known and available. nih.govsandoopharma.com The synthesis of these molecules often starts from materials like 2-amino-5-fluorobenzoic acid or o-fluoroiodobenzene. google.comgoogle.com These precursors undergo a series of reactions, potentially including diazotization, carboxylation, or acylation, to build the desired ethanone (B97240) intermediate (e.g., 1-(5-fluoro-2-iodophenyl)ethanone), which is then reduced to the final alcohol. google.com This strategic approach avoids issues with regioselectivity that could arise from direct halogenation of the less activated iodophenyl ring.
Table 1: Examples of Related Fluoro-Iodo Phenyl Ethanol (B145695) Precursors and Analogs
| Compound Name | CAS Number | Molecular Formula | Notes |
|---|---|---|---|
| (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol | 1454847-96-1 | C₈H₈FIO | An example of a synthesized fluoro-iodophenyl ethanol analog. nih.gov |
| 1-(4-Fluoro-3-iodophenyl)ethan-1-one | 1824096-42-5 | C₈H₆FIO | A ketone precursor that can be reduced to the corresponding alcohol. americanelements.com |
| 5-Fluoro-2-iodobenzoic acid | 135653-33-7 | C₇H₄FIO₂ | A common starting material for building more complex structures. google.com |
Introduction of Amine Functionalities (e.g., 2-amino-2-(3-iodophenyl)ethan-1-ol)
The introduction of an amine group to create compounds like 2-amino-2-(3-iodophenyl)ethan-1-ol (B12991019) transforms the molecule into a phenyl ethanolamine (B43304) scaffold, a common motif in pharmacologically active compounds. The target compound, 2-amino-2-(3-iodophenyl)ethan-1-ol, is a known chemical entity. chemicalbook.comchemicalbook.com
However, the synthesis of such 1,2-amino alcohols does not typically proceed through the direct amination of the parent alcohol, this compound. Established synthetic routes for optically active 2-amino-1-phenylethanol (B123470) derivatives generally employ a multi-step pathway starting from a different precursor. google.comgoogle.com A common and effective strategy involves the following steps:
Starting Material : The synthesis often begins with the corresponding acetophenone, in this case, 1-(3-iodophenyl)ethanone.
α-Bromination : The ketone is brominated at the alpha position to yield 2-bromo-1-(3-iodophenyl)ethanone.
Amination : The resulting α-bromoketone is then reacted with an amine source (e.g., ammonia (B1221849) or a protected amine) to form the α-aminoketone. wiley-vch.de
Reduction : Finally, the ketone functional group of the α-aminoketone is reduced, often through asymmetric hydrogenation, to yield the desired 2-amino-1-phenylethanol derivative with specific stereochemistry. google.comwiley-vch.de
This pathway is favored as it allows for controlled introduction of the amine and the hydroxyl groups with high stereoselectivity, which is often crucial for biological applications.
Esterification and Etherification Reactions
The primary alcohol of this compound is readily susceptible to standard esterification and etherification reactions, allowing for the synthesis of a wide array of derivatives.
Esterification: The conversion of this compound to its corresponding esters can be achieved through Fischer-Speier esterification. This acid-catalyzed condensation reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukyoutube.com The reaction is reversible, and the equilibrium can be shifted toward the ester product by removing water as it is formed. chemguide.co.uk This method allows for the synthesis of esters like (3-iodophenethyl) acetate (B1210297) by using acetic acid, or other esters by varying the carboxylic acid reactant.
Etherification: A common method for converting the alcohol to an ether is the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. This alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) via an Sₙ2 reaction to yield the corresponding ether.
Table 2: General Reactions at the Aliphatic Alcohol Site
| Reaction Type | Reactants | Catalyst/Conditions | General Product |
|---|---|---|---|
| Esterification | Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄), Heat | 2-(3-iodophenyl)ethyl ester |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Anhydrous Solvent | 1-(2-alkoxyethyl)-3-iodobenzene |
Carbonylation and Other Transformations at Aromatic and Aliphatic Sites
The dual functionality of this compound allows for distinct transformations at both the aromatic C-I bond and the aliphatic ethanol side chain.
Transformations at the Aromatic Site: The carbon-iodine bond is a versatile handle for various palladium-catalyzed cross-coupling reactions.
Carbonylation: The iodo-group can be targeted in carbonylation reactions. Using carbon monoxide (CO), a palladium catalyst, and a suitable nucleophile (like an alcohol), the C-I bond can be converted into a carboxylic acid ester. beilstein-journals.org This transformation provides a direct route to synthesizing derivatives such as methyl 3-(2-hydroxyethyl)benzoate.
Suzuki-Miyaura Coupling: The aryl iodide is an excellent substrate for Suzuki-Miyaura coupling. libretexts.orgorganic-chemistry.orgharvard.edu This reaction involves coupling with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. youtube.com This allows for the synthesis of biphenyl (B1667301) derivatives and other complex conjugated systems, effectively replacing the iodine atom with a new aryl or vinyl group.
Transformations at the Aliphatic Site: The primary alcohol group can be readily oxidized to other functional groups.
Oxidation: Standard oxidizing agents can convert the primary alcohol to an aldehyde (3-iodophenylacetaldehyde) using milder conditions (e.g., pyridinium (B92312) chlorochromate, PCC) or to the corresponding carboxylic acid (3-iodophenylacetic acid) using stronger conditions (e.g., chromium trioxide, Jones reagent). The existence of 3-iodophenylacetic acid is well-documented. chemicalbook.com
Carbonylation of the Benzylic C-H Bond: While less common for primary alcohols, carbonylation reactions targeting the benzylic position of related 1-arylethanols are known, particularly in the synthesis of 2-arylpropionic acids. researchgate.net
Table 3: Summary of Potential Derivatization Reactions
| Reactive Site | Reaction Type | Reagents & Conditions | Expected Product Class |
|---|---|---|---|
| Aromatic C-I Bond | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst, Base | 3-Aryl-substituted phenylethanol |
| Aromatic C-I Bond | Carbonylation | CO, R-OH, Pd Catalyst | 3-(2-Hydroxyethyl)benzoate ester |
| Aliphatic C-OH Bond | Oxidation (Partial) | PCC | 3-Iodophenylacetaldehyde |
| Aliphatic C-OH Bond | Oxidation (Full) | Jones Reagent | 3-Iodophenylacetic acid |
Catalysis and Reaction Engineering Pertaining to 2 3 Iodophenyl Ethan 1 Ol
Organocatalysis and Biocatalysis
In recent years, organocatalysis and biocatalysis have gained prominence as powerful strategies in organic synthesis, offering alternatives to traditional metal-based catalysis.
While specific examples of organocatalytic or biocatalytic reactions involving 2-(3-iodophenyl)ethan-1-ol are not extensively documented, the principles can be extrapolated from reactions with similar substrates. For instance, organocatalysis has been used for the direct arylation of alkenes with aryl iodides through a radical process rsc.org. Hypervalent iodine compounds, generated in situ from iodoarene precatalysts, can also serve as organocatalysts for a variety of oxidative functionalizations.
Biocatalysis offers the potential for highly selective transformations under mild conditions. While direct biocatalytic modification of this compound is not widely reported, studies on related molecules provide insight. For example, the biotransformation of 2-phenylethanol (B73330) by fungal strains can lead to the formation of valuable derivatives like hydroxytyrosol and 1-phenylethane-1,2-diol chinesechemsoc.org. Additionally, artificial dehalogenases have been genetically engineered for the photobiocatalytic cross-coupling of aryl halides, showcasing the potential for enzymatic systems to perform reactions traditionally reliant on transition metals mdpi.com. The conversion of aryl halides to phenols has also been achieved using enzymes that appear to operate through an SNAr-type mechanism beilstein-journals.org.
Green Chemistry Principles in Catalytic Reactions
The application of green chemistry principles to catalytic reactions involving aryl iodides is an area of active research, with a significant focus on minimizing the environmental impact of chemical processes.
A major focus of green chemistry in this context is the replacement of conventional, often toxic, organic solvents with more environmentally friendly alternatives. Water is a highly desirable solvent due to its low cost, non-toxicity, and non-flammability. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki-Miyaura, and Negishi reactions, have been successfully performed in water at room temperature using micellar catalysis mdpi.com.
Catalyst Recovery and Recycling Strategies
The economic and environmental viability of processes involving this compound is significantly enhanced by the ability to recover and recycle the catalyst. The majority of synthetic routes to this alcohol involve the reduction of 3'-iodoacetophenone, often employing precious metal catalysts. Consequently, effective catalyst recovery is a key consideration.
Heterogeneous Catalysis: A primary strategy for facilitating catalyst recovery is the use of heterogeneous catalysts. These catalysts exist in a different phase from the reactants and products, typically a solid catalyst in a liquid reaction mixture, allowing for simple separation by filtration or centrifugation. For the reduction of aryl ketones like 3'-iodoacetophenone, various heterogeneous catalytic systems have been developed.
Supported Noble Metal Catalysts: Palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on materials such as activated carbon, alumina (Al₂O₃), and silica (B1680970) (SiO₂) are commonly employed. These supports provide a high surface area for the active metal, enhancing catalytic activity. After the reaction, the solid catalyst can be filtered, washed, and reused in subsequent batches. The efficiency of recycling these catalysts depends on factors such as metal leaching, catalyst deactivation due to poisoning or sintering, and mechanical loss during handling.
Magnetically Separable Catalysts: A more advanced approach involves immobilizing the catalytic species on magnetic nanoparticles, often with a core of iron oxide (Fe₃O₄). This allows for the rapid and efficient separation of the catalyst from the reaction mixture using an external magnetic field, minimizing catalyst loss compared to filtration.
Polymer-Immobilized Catalysts: Catalysts can also be encapsulated or covalently bonded to polymer supports. These polymer-supported catalysts offer the advantages of both homogeneous (high activity and selectivity) and heterogeneous (ease of separation) catalysis.
The table below summarizes some catalyst systems with potential for recovery and recycling in reactions relevant to the synthesis of this compound.
| Catalyst System | Support Material | Recovery Method | Potential Advantages |
| Palladium on Activated Carbon (Pd/C) | Activated Carbon | Filtration | Widely available, cost-effective |
| Platinum on Alumina (Pt/Al₂O₃) | Alumina | Filtration | High activity for hydrogenation |
| Ruthenium on Silica (Ru/SiO₂) | Silica | Filtration | Good selectivity in certain reductions |
| Palladium on Magnetic Nanoparticles (Pd@Fe₃O₄) | Iron Oxide Nanoparticles | Magnetic Separation | High recovery efficiency, minimal loss |
| Polymer-Supported Rhodium Complexes | Polystyrene or other polymers | Filtration | Combines advantages of homogeneous and heterogeneous catalysis |
Homogeneous Catalyst Recycling: While heterogeneous catalysts are generally easier to recover, homogeneous catalysts often exhibit higher activity and selectivity. Strategies for recycling homogeneous catalysts, such as membrane filtration or precipitation followed by redissolution, are being explored but are often more complex and less efficient than the separation of heterogeneous catalysts.
Atom Economy and Process Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. youtube.comscranton.edu A higher atom economy signifies a more sustainable process with less waste generation.
Synthesis of this compound via Reduction of 3'-iodoacetophenone:
A common laboratory and potential industrial synthesis of this compound is the reduction of 3'-iodoacetophenone. This can be achieved through various methods, each with a different atom economy.
Catalytic Hydrogenation: This method utilizes hydrogen gas (H₂) as the reducing agent in the presence of a catalyst.
Reaction: C₈H₇IO + H₂ → C₈H₉IO
Atom Economy Calculation:
Molecular Weight of this compound (C₈H₉IO): 248.06 g/mol
Molecular Weight of 3'-iodoacetophenone (C₈H₇IO): 246.05 g/mol
Molecular Weight of Hydrogen (H₂): 2.016 g/mol
Atom Economy = [MW of Product / (MW of Reactant 1 + MW of Reactant 2)] x 100 Atom Economy = [248.06 / (246.05 + 2.016)] x 100 ≈ 99.9%
This high atom economy makes catalytic hydrogenation a very attractive route from a green chemistry perspective, as all atoms from the reactants are incorporated into the final product.
Transfer Hydrogenation: In this variation, a hydrogen donor molecule, such as isopropanol, is used instead of hydrogen gas.
Reaction (simplified): C₈H₇IO + C₃H₈O → C₈H₉IO + C₃H₆O
Atom Economy Calculation:
Molecular Weight of this compound (C₈H₉IO): 248.06 g/mol
Molecular Weight of 3'-iodoacetophenone (C₈H₇IO): 246.05 g/mol
Molecular Weight of Isopropanol (C₃H₈O): 60.10 g/mol
Molecular Weight of Acetone (C₃H₆O): 58.08 g/mol (by-product)
Atom Economy = [MW of Product / (MW of Reactant 1 + MW of Reactant 2)] x 100 Atom Economy = [248.06 / (246.05 + 60.10)] x 100 ≈ 81.0%
The atom economy for transfer hydrogenation is lower due to the formation of a stoichiometric by-product (acetone).
Process Efficiency Metrics:
Reaction Mass Efficiency (RME): This metric considers the actual mass of the isolated product relative to the total mass of reactants used. It takes into account the chemical yield of the reaction.
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.
E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor is desirable.
The table below provides a hypothetical comparison of these metrics for the synthesis of this compound via catalytic hydrogenation, assuming a high yield.
| Metric | Formula | Value (Illustrative) | Interpretation |
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | ~99.9% | Very high, minimal theoretical waste. |
| Reaction Mass Efficiency | (Mass of Product / Σ Mass of Reactants) x 100 | High (dependent on yield) | Reflects the practical efficiency of the reaction. |
| Process Mass Intensity | Total Mass In / Mass of Product | Low to Moderate | A low value indicates an efficient overall process. |
| E-Factor | Mass of Waste / Mass of Product | Low | A low value signifies minimal waste generation. |
By focusing on catalyst recyclability and optimizing for high atom economy and process efficiency, the synthesis of this compound can be aligned with the principles of green and sustainable chemistry, reducing its environmental footprint and improving its economic feasibility.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(3-iodophenyl)ethan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves iodination of a pre-functionalized phenyl ethanol derivative. Key steps include:
- Electrophilic aromatic substitution : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce iodine at the meta position .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine activation, while temperature control (0–25°C) minimizes by-products like di-iodinated species .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials and regioisomers. Yield optimization requires stoichiometric control of iodine sources (1.1–1.3 equiv.) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- NMR :
- ¹H NMR : A triplet at δ 3.6–3.8 ppm (CH₂OH) and a doublet of doublets for the aromatic protons (δ 7.1–7.4 ppm) confirm the ethanol and iodophenyl moieties .
- ¹³C NMR : A signal at ~30 ppm (CH₂OH) and C-I coupling (JC-I ≈ 10 Hz) in the aromatic region .
- IR : Broad O-H stretch (~3350 cm⁻¹) and C-I vibration (~500 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 264 (M⁺) with isotopic patterns consistent with iodine .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin) to minimize variability .
- Dose-response curves : Compare EC₅₀ values across studies; discrepancies may arise from differences in compound purity (>95% by HPLC recommended) .
- Mechanistic studies : Employ fluorescence polarization to assess binding affinity to target biomolecules (e.g., tubulin), resolving whether iodine’s steric effects alter activity vs. chloro/fluoro analogs .
Q. What strategies improve regioselectivity in introducing the iodine substituent during synthesis?
- Methodological Answer :
- Directing groups : Install a temporary ortho-directing group (e.g., -NO₂) prior to iodination, followed by reduction to ethanol .
- Catalytic systems : Use Cu(I) catalysts (e.g., CuI) with ligands (1,10-phenanthroline) to enhance meta selectivity in Ullmann-type couplings .
- Computational modeling : DFT calculations predict iodination sites by analyzing electron density maps of the phenyl ring .
Q. How does the iodine atom influence the compound’s reactivity and interaction with biomolecules compared to other halogens?
- Methodological Answer :
- Steric and electronic effects : Iodine’s large atomic radius increases steric hindrance, reducing binding to shallow enzyme pockets vs. smaller halogens (Cl, F). Its polarizability enhances van der Waals interactions in hydrophobic domains .
- Metabolic stability : Iodine’s lower electronegativity (vs. Cl/F) reduces susceptibility to oxidative metabolism, prolonging half-life in biological systems .
- Experimental validation : Compare inhibition constants (Ki) of iodinated vs. chlorinated analogs using enzyme kinetics (e.g., cytochrome P450 isoforms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
